4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 |
InChI Key |
VLDCEECJHWJYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine
Multi-Component Reactions in the Synthesis of the Fused System
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials, represent a highly efficient strategy for constructing complex molecular scaffolds. This approach is particularly valuable for generating libraries of compounds for drug discovery.
The application of MCRs for the synthesis of related fused pyridine (B92270) systems, such as isoxazolo[5,4-b]pyridines, highlights the potential of this strategy. For instance, a one-pot, three-component reaction has been developed for the synthesis of isoxazolo[5,4-b]pyridine derivatives. This reaction proceeds by condensing aromatic aldehydes, tetronic acid or indan-1,3-dione, and 3-methylisoxazol-5-amine researchgate.net. This methodology offers a straightforward route to the fused pyridine core with good to excellent yields researchgate.net. Another example is the pseudo-six-component synthesis of tetrahydrodipyrazolopyridines, which involves the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia like urea or ammonium acetate chemmethod.com. These reactions showcase the ability of MCRs to rapidly build molecular complexity from simple, readily available starting materials.
The key advantages of MCRs in this context include operational simplicity, reduction of waste by minimizing intermediate isolation and purification steps, and high atom economy. The development of an analogous MCR for 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine would likely involve the strategic selection of an appropriately functionalized oxazole (B20620) precursor to react with components that build the fused tetrahydropyridine (B1245486) ring.
Table 1: Examples of Multi-Component Reactions for Fused Pyridine Systems
| Fused System | Components | Conditions | Yield (%) | Reference |
| Isoxazolo[5,4-b]pyridines | Aromatic Aldehydes, Tetronic Acid, 3-Methylisoxazol-5-amine | Microwave, Water | 67-90 | researchgate.netnih.gov |
| Thiazolo[4,5-b]pyridines | 2-Aminothiazole derivative, Aldehydes, Meldrum's acid | AcONa, N-methylmorpholine | High | dmed.org.ua |
| Tetrahydrodipyrazolopyridines | Aryl Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Urea | [Zn-2BSMP]Cl2, Water, 80 °C | High | chemmethod.com |
Novel Synthetic Routes and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also sustainable and amenable to automation. These innovations are centered around the principles of green chemistry and the application of enabling technologies like microwave irradiation and continuous flow processing.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fused heterocyles, this often involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction activation methods.
A prime example of a green synthetic protocol is the microwave-assisted MCR for isoxazolo[5,4-b]pyridines, which is performed in water as the solvent and proceeds without the need for any additional catalyst nih.gov. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Furthermore, the development of mechanochemical methods, which use mechanical energy from milling or grinding to drive reactions in the solid state, offers a powerful, solvent-free alternative to traditional solution-based synthesis researchgate.net. Eliminating organic solvents significantly reduces the environmental impact of a synthetic process. These principles are directly applicable to the development of sustainable synthetic routes for this compound.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has become a widely used technique in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity mdpi.com. The mechanism involves the direct heating of polar molecules through dipole rotation and ionic conduction, leading to rapid and uniform heating of the reaction mixture.
The synthesis of numerous fused pyridine heterocyles has benefited from microwave assistance. For example, a catalyst-free, tandem reaction for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, yielding the target compounds in short reaction times and with good-to-excellent yields mdpi.com. In another study, the use of microwave irradiation for the synthesis of thiazolopyrimidine derivatives led to a 17-23% increase in yield while significantly reducing the reaction time compared to conventional heating nih.gov. These examples strongly suggest that microwave-assisted synthesis would be a highly effective method for producing this compound derivatives efficiently.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| 1,2,4-Triazole derivatives | 290 min | 10-25 min | 78% to 97% | nih.gov |
| Schiff base complexes | 6-7 hours | 10-15 min | Good yields | nih.gov |
| Thiazolopyrimidines | Not specified | Significantly reduced | 17-23% increase | nih.gov |
Flow Chemistry Approaches
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability nih.gov.
Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risks nih.gov. The synthesis of various nitrogen-containing heterocycles, including pyrazole-fused scaffolds, has been successfully translated to flow processes mdpi.comresearchgate.net. For instance, a flow setup for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives achieved good to very good yields with excellent regioselectivity mdpi.com. The application of flow chemistry could enable a safer, more controlled, and scalable production of this compound, facilitating its further investigation and development. The integration of flow reactors can also lead to greener processes by reducing solvent usage and energy consumption per unit of product nih.gov.
Reactivity and Comprehensive Chemical Transformations of 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine
Electrophilic Reactions on the Pyridine (B92270) Ring
A critical distinction in the reactivity of 4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is that the pyridine ring is saturated. Consequently, it does not undergo classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, which are characteristic of aromatic pyridine. The reactivity of the C-H bonds on the tetrahydropyridine (B1245486) ring is instead governed by the principles of saturated heterocyclic chemistry.
Direct electrophilic attack on the carbon atoms of the tetrahydropyridine ring is generally unfavorable due to the absence of the electron-rich π-system found in aromatic pyridines. The nitrogen atom's inductive electron-withdrawing effect slightly deactivates the adjacent C-4 and C-7 positions towards electrophilic attack. However, functionalization can be achieved under specific conditions, often requiring the generation of a carbanion intermediate.
While no direct studies on the electrophilic functionalization of the tetrahydropyridine ring in this compound have been reported, research on analogous systems provides some insights. For instance, in a related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one system, elaboration at the C-3 methyl group (on the isoxazole ring) was achieved through a base-mediated aldol condensation, indicating that C-H bonds can be functionalized if they are sufficiently activated. mdpi.comnih.gov
The scope of direct C-H functionalization on the tetrahydropyridine ring of the title compound appears to be very limited based on available literature. Reactions that proceed under harsh conditions may lead to complex mixtures or decomposition. Future research may explore transition-metal-catalyzed C-H activation as a potential route for selective functionalization, a strategy that has seen success in the functionalization of aromatic pyridines at distal positions. nih.govnih.gov
Nucleophilic Reactions and Modifications
The presence of a secondary amine nitrogen atom in the tetrahydropyridine ring is the primary center for nucleophilic reactivity in this compound.
The lone pair of electrons on the nitrogen atom of the tetrahydropyridine ring (N-5) makes it a potent nucleophile. This allows for a variety of reactions, including N-alkylation and N-acylation, which are fundamental transformations for modifying the properties of this scaffold.
N-Alkylation: The N-5 position can be readily alkylated using various alkylating agents such as alkyl halides or tosylates in the presence of a base. The regioselectivity of N-alkylation in related fused imidazopyridine systems has been shown to be influenced by the reaction conditions and the nature of the substituent on the heterocyclic core. fabad.org.tr For instance, N-alkylation of 4H-imidazo[4,5-b]pyridines and 5H-imidazo[4,5-c]pyridines with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF proceeds predominantly on the pyridine nitrogen. fabad.org.tr
N-Acylation: Similarly, N-acylation can be achieved by treating the compound with acyl chlorides or anhydrides. This reaction is often used to introduce a variety of functional groups or to protect the nitrogen during other transformations. N-acylation of aziridines, for example, activates the ring for subsequent ring-opening reactions, a principle that could potentially be applied to the tetrahydropyridine ring under certain conditions. dicp.ac.cn
A study on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines demonstrated that N-5 substitution with a 2,4-resorcinol carboxamide was crucial for their biological activity as Hsp90 inhibitors, highlighting the importance of N-functionalization. researchgate.netnih.gov
| Reaction Type | Reagent Example | Product Type | Reference |
| N-Alkylation | 4-Methoxybenzyl chloride | N-5-alkylated derivative | fabad.org.tr |
| N-Acylation | 2,4-Resorcinol carboxamide | N-5-acylated derivative | researchgate.netnih.gov |
Currently, there is no specific information in the scientific literature detailing ring-opening or ring-closing metathesis pathways for this compound.
Ring-Opening: Ring-opening reactions of the tetrahydropyridine ring would likely require harsh conditions or specific activation. For example, N-acylation can activate strained rings like aziridines towards ring-opening. dicp.ac.cn It is conceivable that conversion of the N-5 nitrogen to a quaternary ammonium salt could facilitate nucleophilic ring-opening.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated nitrogen heterocycles. mdpi.com While not reported for the modification of pre-existing this compound, it is a plausible strategy for the de novo synthesis of derivatives containing this core structure, provided suitable diene precursors can be prepared.
Oxidation Reactions
The tetrahydropyridine ring of this compound is susceptible to oxidation. The most common oxidative transformation for tetrahydropyridines is dehydrogenation (aromatization) to the corresponding pyridine.
Studies on 1,4-disubstituted-1,2,3,6-tetrahydropyridines have shown that they can be oxidized to the corresponding pyridinium species, a bioactivation pathway for certain neurotoxins. nih.gov This oxidation can be catalyzed by enzymes such as monoamine oxidase B and cytochrome P-450. nih.gov
Chemical methods for the oxidation of dihydropyridines to pyridines are also well-established and include reagents like nitric acid or calcium hypochlorite. wum.edu.pk It is therefore anticipated that this compound can be oxidized to the aromatic oxazolo[5,4-c]pyridine. This transformation would be valuable for accessing the fully aromatic heterocyclic system, which is expected to have significantly different chemical and biological properties. For instance, the oxidative rearomatization of tetrahydroisoquinolines can be achieved using pyridine-N-oxide as an oxidant. nih.gov
| Oxidation Product | Reagent/Condition Example | Significance | Reference |
| Oxazolo[5,4-c]pyridine | Pyridine-N-oxide (by analogy) | Access to the fully aromatic system | nih.gov |
| Dihydropyridinium species | Monoamine oxidase B (by analogy) | Potential metabolic pathway | nih.gov |
Selective Oxidation of Nitrogen Atoms and Other Functional Groups
The structure of this compound contains a tertiary amine within the tetrahydropyridine ring, which is a primary site for oxidation. In principle, this nitrogen atom can be oxidized to form the corresponding N-oxide. N-oxidation alters the electronic properties of the heterocyclic system, influencing its reactivity and biological profile nih.gov.
However, specific studies detailing the selective oxidation of the nitrogen atom of this compound to its N-oxide are not readily found in peer-reviewed literature. Furthermore, research on the oxidation of other functional groups on derivatives of this specific scaffold has not been extensively published. For related heterocyclic systems, N-oxidation is a common transformation used to modulate molecular properties or as a step in a larger synthetic sequence nih.gov.
Reagents and Reaction Control for Oxidative Transformations
A variety of reagents are commonly employed for the N-oxidation of tertiary amines and nitrogen-containing heterocycles. These include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and systems based on hydrogen peroxide (H₂O₂) in the presence of catalysts like methyltrioxorhenium (MTO) or other transition metals arkat-usa.orgresearchgate.net. The choice of reagent and reaction conditions (e.g., solvent, temperature, stoichiometry) is crucial for achieving selective oxidation, especially in molecules with multiple potential oxidation sites nih.gov.
Despite the availability of these general methods, the literature lacks specific protocols and data tables detailing their application to this compound. The optimal conditions for achieving high-yield, selective N-oxidation of this compound have not been documented.
Reduction Chemistry
Selective Hydrogenation of Unsaturated Bonds
The this compound core already possesses a saturated pyridine ring. Therefore, hydrogenation would primarily apply to the oxazole (B20620) ring or to unsaturated substituents attached to the bicyclic system. Cleavage of the O-N bond in the oxazole ring via hydrogenation is a potential reaction but can require harsh conditions.
Specific examples of the selective hydrogenation of this compound or its derivatives are not described in the surveyed scientific literature. In the synthesis of related compounds like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol), catalytic hydrogenation has been used to reduce a dihydropyridine precursor to the final tetrahydropyridine core google.com.
Reduction of Functional Groups and Derivatives
The reduction of appended functional groups is a key strategy for the derivatization of heterocyclic scaffolds. Common transformations include the reduction of nitro groups to amines, esters or carboxylic acids to alcohols, and ketones to secondary alcohols. Reagents for these transformations are well-established and include catalytic hydrogenation, metal hydrides (e.g., NaBH₄, LiAlH₄), or dissolving metal reductions (e.g., SnCl₂/HCl for nitro groups).
While these methods are standard in organic synthesis, there is a lack of published studies applying them to derivatives of this compound. For instance, the reduction of a nitro group on a complex derivative of the related tetrahydrothiazolo [5,4-c]pyridine has been reported using SnCl₂ in concentrated HCl, but similar examples for the oxazolo-analogue are absent researchgate.net.
Rearrangement Reactions and Ring Expansions/Contractions
Skeletal rearrangements are powerful reactions for accessing novel molecular scaffolds. In related heterocyclic systems, various named rearrangements have been documented. For example, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine derivatives, and Lewis acid-catalyzed rearrangements have been developed for aromatic oxazolo[5,4-b]pyridines acs.orgnih.govbeilstein-journals.org.
These reactions are typically highly substrate-specific, depending on the electronic nature and substitution pattern of the heterocyclic core. At present, there are no documented studies of rearrangement, ring expansion, or ring contraction reactions involving the this compound ring system.
Metal-Catalyzed Coupling Reactions for Derivatization
Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) are fundamental tools for the derivatization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or otherwise activated version of the heterocyclic core to couple with a suitable partner.
General reviews demonstrate the broad applicability of these methods to various nitrogen-containing heterocycles mdpi.comnih.govresearchgate.net. Furthermore, palladium-catalyzed direct C–H bond functionalization has been successfully used to build and derivatize other complex oxazole-containing fused systems rsc.org. However, the application of these powerful synthetic methods to create derivatives of this compound has not been specifically reported. There is no available data on the synthesis of halogenated precursors of this scaffold or their subsequent use in metal-catalyzed derivatization.
C-C Coupling Reactions
The functionalization of the this compound core through the formation of new carbon-carbon bonds is instrumental in extending its molecular complexity. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are cornerstone methodologies for this purpose, typically requiring a halogenated or triflated precursor of the heterocyclic scaffold.
While extensive research has been conducted on various pyridine and oxazole systems, specific examples detailing C-C coupling reactions on the this compound framework are not extensively documented in publicly available literature. However, the reactivity can be inferred from established principles on related heterocyclic systems. For a hypothetical 2-halo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine substrate, it is anticipated to readily participate in such transformations.
Suzuki Coupling: This reaction would involve the coupling of a halo- or triflate-substituted tetrahydrooxazolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a 2-aryl, 2-heteroaryl, or 2-alkenyl derivative.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A halo-substituted this compound could be coupled with various alkenes to introduce substituted vinyl groups onto the oxazole ring. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This would be a key method for introducing alkynyl moieties onto the this compound core, which are valuable handles for further chemical transformations. wikipedia.org
A summary of potential, yet currently undocumented, C-C coupling reactions is presented below.
| Coupling Reaction | Halo-Substrate | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki | 2-Bromo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
| Heck | 2-Iodo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Styryl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
| Sonogashira | 2-Bromo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
This table represents hypothetical examples based on general principles of cross-coupling reactions, as specific literature for this substrate is not available.
C-N Coupling Reactions
The introduction of nitrogen-containing substituents is crucial for modulating the physicochemical and pharmacological properties of heterocyclic compounds. The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines.
Similar to C-C coupling reactions, specific documented examples of C-N coupling on the this compound scaffold are scarce in the reviewed literature. Nevertheless, the chemical principles strongly support the feasibility of such transformations. A 2-halo derivative of the title compound would be an excellent substrate for Buchwald-Hartwig amination to generate 2-amino-substituted derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. wikipedia.orglibretexts.org
| Coupling Reaction | Halo-Substrate | Amine Partner | Catalyst/Ligand System (Typical) | Potential Product |
| Buchwald-Hartwig | 2-Bromo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Phenylamino)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
| Buchwald-Hartwig | 2-Bromo-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 2-(Morpholin-4-yl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
This table represents hypothetical examples based on general principles of the Buchwald-Hartwig amination, as specific literature for this substrate is not available.
Further research is required to explore and document the specific reaction conditions, scope, and limitations of these fundamental C-C and C-N bond-forming reactions on the this compound nucleus. Such studies would unlock the full potential of this scaffold for creating novel and diverse chemical entities.
Derivatization Strategies and Structure Reactivity Correlations
Design and Synthesis of Substituted 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine Analogues
The design of substituted this compound analogues is often guided by the goal of establishing structure-activity relationships (SAR). By systematically introducing various substituents at different positions of the scaffold, researchers can probe the steric and electronic requirements for a desired chemical or biological effect. The synthesis of these analogues typically involves multi-step sequences starting from functionalized pyridine (B92270) or piperidine (B6355638) precursors.
One common strategy involves the construction of the fused oxazole (B20620) ring onto a pre-existing substituted piperidine ring. For instance, a substituted 4-piperidone (B1582916) can undergo a series of reactions, including oximation, followed by cyclization to form the oxazole ring. Substituents can be introduced on the piperidine nitrogen (N-5) or at the carbon positions (C-2, C-6, C-7) of the core scaffold.
For example, N-alkylation or N-acylation of the parent tetrahydrooxazolopyridine provides a straightforward method to introduce a wide range of functional groups at the 5-position. The choice of alkylating or acylating agent allows for the incorporation of diverse moieties, including simple alkyl chains, aryl groups, and more complex functionalized side chains.
Another approach involves the synthesis of analogues with substitutions on the oxazole ring. This can be more challenging and may require a de novo synthesis of the entire bicyclic system from acyclic precursors. For example, the condensation of a substituted aminopropanol (B1366323) with a suitable carboxylic acid derivative can be envisioned as a potential route to 2-substituted analogues.
The synthesis of the closely related isoxazolo analogue, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a known GABA agonist, and its thio-analogue, provides a template for potential synthetic strategies. nih.gov These syntheses often involve the formation of the heterocyclic ring through cyclization of a suitably functionalized piperidine derivative.
A summary of potential synthetic approaches for substituted analogues is presented below:
| Position of Substitution | General Synthetic Strategy | Starting Materials | Key Reactions |
| N-5 | N-alkylation or N-acylation of the parent scaffold | This compound, Alkyl/Acyl halides | Nucleophilic substitution |
| C-2 | De novo synthesis | Substituted aminopropanol, Carboxylic acid derivatives | Condensation, Cyclization |
| C-6, C-7 | Synthesis from substituted piperidines | Substituted 4-piperidones | Oximation, Cyclization |
Influence of Substituents on the Chemical Reactivity of the Core Scaffold
The introduction of substituents onto the this compound core can significantly alter its chemical reactivity. The electronic nature of the substituents plays a crucial role in modulating the electron density of the heterocyclic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Substituents on the pyridine ring can have a pronounced effect on the basicity and nucleophilicity of the pyridine nitrogen (N-5). Electron-donating groups (EDGs) at the C-6 or C-7 positions would be expected to increase the electron density on the nitrogen, enhancing its basicity and reactivity towards electrophiles such as alkyl halides. Conversely, electron-withdrawing groups (EWGs) would decrease the basicity of the nitrogen, making it less reactive.
The reactivity of the oxazole ring can also be influenced by substituents. An electron-withdrawing group at the C-2 position could render the C-2 carbon more electrophilic and potentially susceptible to nucleophilic attack, possibly leading to ring-opening reactions under certain conditions.
The steric bulk of substituents can also play a significant role in the reactivity of the scaffold. Large, bulky groups at the N-5 position or on the carbon framework can hinder the approach of reagents, leading to decreased reaction rates or altered regioselectivity due to steric hindrance.
The following table summarizes the predicted influence of substituents on the reactivity of the core scaffold:
| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |
| N-5 | Alkyl, Aryl | Steric hindrance at neighboring positions |
| C-6, C-7 | Electron-donating | Increased basicity and nucleophilicity of N-5 |
| C-6, C-7 | Electron-withdrawing | Decreased basicity and nucleophilicity of N-5 |
| C-2 | Electron-withdrawing | Increased electrophilicity of C-2, potential for ring opening |
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise modification of a specific position on the this compound scaffold, which is crucial for building molecular complexity and for SAR studies.
N-5 Functionalization: The pyridine nitrogen (N-5) is typically the most nucleophilic and basic site in the molecule, making it the primary target for electrophilic reagents. Regioselective N-alkylation, N-acylation, and N-arylation can be readily achieved under standard conditions. The use of protecting groups on other potentially reactive sites can ensure the selectivity of these transformations.
Functionalization via Lithiation: In the absence of acidic protons, regioselective lithiation followed by quenching with an electrophile is a powerful tool for C-C and C-heteroatom bond formation. The directing effect of the oxazole ring and any existing substituents would determine the site of lithiation.
Oxazole Ring Functionalization: The functionalization of the oxazole ring is more challenging. As mentioned previously, the introduction of a substituent at the C-2 position often requires a de novo synthesis. However, if a suitable leaving group is present at C-2, nucleophilic aromatic substitution could be a viable strategy.
Library Synthesis and Combinatorial Chemistry Applied to Derivatization
The principles of library synthesis and combinatorial chemistry can be applied to the this compound scaffold to rapidly generate a large number of diverse analogues for high-throughput screening.
A common approach for library synthesis involves a divergent synthetic strategy starting from a common intermediate. For the tetrahydrooxazolopyridine core, a versatile intermediate would be the N-5 unsubstituted parent scaffold or a protected version thereof. This common intermediate can then be reacted with a diverse set of building blocks to introduce variability at a specific position.
For example, a library of N-5 substituted analogues can be generated by parallel synthesis, where the parent scaffold is dispensed into an array of reaction vessels, and a different alkylating or acylating agent is added to each vessel. This allows for the rapid creation of a library with high diversity at the N-5 position.
Similarly, if a regioselective C-H functionalization or lithiation protocol is established, it can be employed in a combinatorial fashion by using a variety of electrophiles to quench the reaction, leading to a library of C-6 or C-7 substituted analogues.
Solid-phase synthesis could also be a valuable tool for the library production of these compounds. By immobilizing the scaffold on a solid support, excess reagents and byproducts can be easily removed by simple filtration, which simplifies the purification process and is amenable to automation.
The design of such libraries is often guided by computational methods to ensure chemical diversity and to explore a broad range of chemical space. The resulting libraries of compounds can then be screened for desired biological activities, leading to the identification of lead compounds for further optimization.
Computational and Theoretical Investigations of 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine
Advanced Analytical Methodologies for Characterization of 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the oxazole (B20620) and tetrahydropyridine (B1245486) rings provide definitive evidence for the fused heterocyclic structure. For example, the carbon atoms of the oxazole ring are expected to resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the tetrahydropyridine moiety. A study on 5,6-dihydro- researchgate.netresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, a related heterocyclic system, showed characteristic ¹³C NMR signals for the heterocyclic core carbons at 146.3 and 148.9 ppm. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing correlations between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Related Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine Derivative beilstein-journals.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₂ (Position 5/6) | 2.81 (t, J = 6.0 Hz) | 23.0 |
| CH₂ (Position 6/5) | 3.01 (t, J = 6.0 Hz) | 48.7 |
| CH₂ (Position 7/8) | 3.61 (s) | 50.5 |
| CH₂ (Position 8/7) | 3.78 (s) | 61.4 |
| CH (Thiazole) | 7.70 (s) | 107.8 |
Note: Data is for 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine. Numbering and structure differ from the target compound but illustrate typical shifts for a tetrahydropyridine ring fused to another heterocycle.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. Furthermore, by analyzing the fragmentation patterns of the molecule upon ionization, MS offers valuable clues about its structure.
High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula of a newly synthesized 4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine derivative. For example, the HRMS analysis of 5,6-dihydro- researchgate.netresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione yielded a measured m/z of 155.0203 for the [M+H]⁺ ion, which corresponded well with the calculated value of 155.0200 for the formula C₄H₃N₄O₃. mdpi.com
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods. EI-MS often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of the oxazole ring is a known process, which can involve cleavage to form nitrile and oxazirine fragments. researchgate.net The fragmentation of the fused tetrahydropyridine ring can also provide structural information. For instance, in related pyrimidine-based systems, fragmentation often begins with the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. sapub.org
Table 2: Example of Mass Spectrometry Fragmentation Data for a Fused Heterocyclic Compound beilstein-journals.org
| m/z | Relative Intensity (%) | Possible Fragment Identity |
|---|---|---|
| 391 | 20 | M⁺ (Molecular Ion) |
| 368 | 46 | [M - CH₂CH₂]⁺ or similar fragmentation |
| 261 | 100 | Further fragmentation of the core structure |
Note: Data is for 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine and serves as an illustrative example of fragmentation patterns.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound and its derivatives, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the oxazole and tetrahydropyridine rings. Key expected vibrational modes include:
C=N stretching from the oxazole ring, typically observed in the 1650-1550 cm⁻¹ region.
C-O-C stretching of the oxazole ring, usually found in the 1250-1020 cm⁻¹ range.
C-H stretching of the aliphatic CH₂ groups in the tetrahydropyridine ring, appearing just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).
C-H bending vibrations of the CH₂ groups, typically in the 1470-1430 cm⁻¹ region.
Ring vibrations of the pyridine (B92270) and oxazole systems.
A study on 1,2,4-triazolo[4,3-a]pyridin-3-amine showed characteristic bands for the pyridine ring wagging modes around 425-430 cm⁻¹, which could be comparable in the target compound. mdpi.com
Table 3: General Expected Infrared Absorption Ranges for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |
|---|---|---|
| 2950-2850 | C-H Stretch | Aliphatic CH₂ (Tetrahydropyridine) |
| 1650-1550 | C=N Stretch | Oxazole Ring |
| 1470-1430 | C-H Bend | Aliphatic CH₂ (Tetrahydropyridine) |
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For the synthesis and analysis of this compound derivatives, chromatographic methods are essential for isolating the desired product from starting materials and byproducts, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A reversed-phase (RP-HPLC) method, often employing a C18 stationary phase, is typically developed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. A validated HPLC method can provide precise and accurate quantification of the compound's purity. researchgate.net For example, a validated RP-HPLC method for a related pyridine derivative used an octadecyl column with an acetonitrile-phosphate buffer mobile phase and UV detection at 239 nm. ptfarm.pl
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system is chosen to achieve good separation between the product and other components on a silica (B1680970) gel plate.
Column Chromatography is the standard method for the purification of synthesized compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column to elute the components at different rates, allowing for the collection of the pure product.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and torsional angles.
For a derivative of this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure and stereochemistry. The analysis reveals critical data about the solid-state conformation of the molecule, including the geometry of the fused ring system and the orientation of any substituents. Furthermore, it provides detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
For instance, the X-ray analysis of a related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative confirmed its structure and revealed that the triazole and indole (B1671886) rings were twisted from each other by 12.65°. mdpi.com Such data is invaluable for understanding the molecule's shape and potential interactions in a biological context.
Table 4: Example of Single-Crystal X-ray Diffraction Data for a Fused Heterocyclic Compound mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Note: Data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is provided as an example of crystallographic parameters.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine |
| 5,6-dihydro- researchgate.netresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine |
Applications of 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine in Broader Chemical Synthesis
Utilization as Key Building Blocks in Heterocycle Synthesis
The inherent reactivity and functional group compatibility of the 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine core make it a valuable precursor in the synthesis of more elaborate heterocyclic systems. The nitrogen and oxygen atoms within the oxazole (B20620) ring, along with the secondary amine of the tetrahydropyridine (B1245486) moiety, provide multiple sites for chemical modification.
Researchers have explored the derivatization of analogous tetrahydro-fused pyridine (B92270) systems to create libraries of novel compounds. For instance, the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold has been elaborated at its C-3 methyl group through base-mediated aldol condensations to produce 3-alkenyl derivatives. These products serve as masked forms of 3-acyl-4-hydroxy-1,2,5,6-tetrahydropyridin-2-ones, which are of interest due to their relationship with bioactive acylpyridone natural products.
Furthermore, the synthesis of various fused pyridine systems, such as pyrazolopyridines, often employs multi-component reactions, highlighting a general strategy that could be applicable to the elaboration of the tetrahydrooxazolopyridine core. The development of efficient synthetic routes to functionalized derivatives of this scaffold is crucial for expanding its utility as a versatile building block.
Table 1: Examples of Reactions for Heterocycle Elaboration
| Reaction Type | Reagents | Resulting Structure | Potential Application |
|---|---|---|---|
| Aldol Condensation | Aldehydes, Base | 3-Alkenyl substituted derivatives | Precursors to natural product analogues |
| N-Alkylation/Arylation | Alkyl/Aryl halides | N-Substituted tetrahydrooxazolopyridines | Modulation of biological activity |
Role as Synthetic Intermediates for Complex Molecular Architectures
The this compound framework can serve as a crucial intermediate in the multi-step synthesis of complex molecular architectures, including natural products and pharmaceutically active compounds. Its rigid bicyclic structure can be a key element in defining the three-dimensional shape of a target molecule.
In the synthesis of complex natural products, heterocyclic building blocks are often used to introduce specific functionalities and stereochemical control. While direct examples involving this compound are not extensively documented, the synthetic strategies applied to similar scaffolds, such as tetrahydroisoxazolopyridines and tetrahydrothiazolopyridines, provide a conceptual framework for its potential applications. For example, the synthesis of a Met antagonist, JLK1360, involved the construction of a related 2-aryltetrahydro[2',1':2,3]thiazolo[5,4-c]pyridine fragment as a key intermediate.
The ability to selectively functionalize different positions of the this compound ring system would allow for the stepwise addition of various substituents, leading to the assembly of intricate molecular designs. The development of protecting group strategies and regioselective reactions is paramount for its successful application as a synthetic intermediate.
Table 2: Potential Functionalization Sites and Their Synthetic Utility
| Position | Type of Functionalization | Potential for Further Reaction |
|---|---|---|
| N-5 (Pyridine) | Acylation, Alkylation, Sulfonylation | Introduction of diverse side chains |
| C-2 (Oxazole) | Lithiation followed by electrophilic quench | Introduction of carbon or heteroatom substituents |
Contribution to Catalyst Development or Ligand Design in Organic Reactions
The presence of multiple heteroatoms in this compound makes it an interesting candidate for the design of novel ligands for asymmetric catalysis. The nitrogen atoms in both the oxazole and pyridine rings can act as coordination sites for metal centers. Chiral derivatives of this scaffold could potentially be used to create a stereochemically defined environment around a metal, enabling enantioselective transformations.
The broader class of ligands containing oxazoline moieties has been extensively and successfully applied in a wide range of metal-catalyzed asymmetric reactions. These ligands are valued for their modular nature and the close proximity of the stereocenter to the metal's active site, which allows for effective stereochemical control. For instance, phosphinooxazoline (PHOX) ligands are a well-established class of bidentate ligands where the chiral oxazoline moiety is key for inducing asymmetry.
While the direct application of this compound in catalyst or ligand design is an emerging area, the principles established with other oxazoline-containing ligands suggest significant potential. The synthesis of chiral, non-racemic derivatives of this tetrahydrooxazolopyridine would be the first step towards exploring its utility in asymmetric catalysis.
Table 3: Potential Applications in Asymmetric Catalysis
| Catalytic Reaction | Metal Center | Role of Tetrahydrooxazolopyridine Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral environment for enantioselective reduction |
| Asymmetric Allylic Alkylation | Palladium | Control of stereochemistry in C-C bond formation |
Future Directions and Emerging Research Avenues in 4,5,6,7 Tetrahydrooxazolo 5,4 C Pyridine Chemistry
Unexplored Synthetic Pathways and Methodological Enhancements
There is no specific literature detailing unexplored synthetic pathways or methodological enhancements for the synthesis of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine. Research on analogous heterocyclic systems often involves multi-step sequences, but these have not been explicitly adapted or explored for this particular oxazole (B20620) derivative.
Investigations into Novel Reactivity Patterns and Transformations
Detailed investigations into the reactivity patterns and potential chemical transformations of the this compound ring system are not present in the available scientific literature. The chemical behavior of this scaffold, including its stability, susceptibility to ring-opening, or functionalization potential, remains to be characterized.
Advanced Computational Studies for Predictive Chemistry
No published advanced computational studies, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations, were found for this compound. Such studies would be instrumental in predicting its electronic properties, conformational preferences, and potential reactivity, but this research has not yet been undertaken. While molecular dynamics simulations have been conducted on the isoxazolo isomer to evaluate ligand stability in protein active sites, similar predictive chemistry for the oxazolo isomer is absent. researchgate.net
Sustainable and Scalable Synthetic Approaches
The development of sustainable or "green" chemistry approaches and scalable syntheses is a key focus in modern chemical manufacturing. However, there are no reports of such methodologies being developed or applied specifically for the industrial-scale production of this compound. A patent for the manufacture of the related compound Gaboxadol highlights a process designed to be cost-effective and suitable for industrial upscaling, but this is specific to the isoxazolo isomer. google.com
Exploration of its Role in Supramolecular Chemistry or Material Science (Purely Chemical Context)
The potential for this compound to act as a building block in supramolecular assemblies or as a component in novel materials has not been explored. Its utility in coordination chemistry, crystal engineering, or the development of functional organic materials is an open area for future investigation.
Q & A
Q. What are the standard synthetic routes for 4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of oxazole and pyridine precursors. A common method uses acid-catalyzed or thermal cyclization of amino alcohol derivatives, with solvents like ethanol or chloroform under reflux. For example, analogous thiazolo-pyridine compounds (e.g., 5-methyl derivatives) are synthesized via nucleophilic attack followed by ring closure . Key factors include:
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR confirm ring fusion and substituent positions (e.g., methyl groups at C5 in related thiazolo-pyridines ).
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 124.14 g/mol for oxazolo variant ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anti-inflammatory data often arise from:
- Structural variations : Substitutions (e.g., trifluoromethoxy groups) alter activity. For example, a derivative with a benzoyl group showed 70-80% anti-inflammatory inhibition vs. 60% for simpler analogs .
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .
- Computational validation : Molecular docking predicts binding affinities to targets like COX-2 or bacterial enzymes .
Q. What strategies optimize the pharmacokinetic profile of this compound-based inhibitors?
- Carbamate/amide modifications : Methyl carbamate derivatives improve solubility and half-life (e.g., t₁/₂ > 4h in murine models ).
- Prodrug approaches : Esterification of carboxylic acid groups enhances oral bioavailability .
- Metabolic stability : Cytochrome P450 screening identifies vulnerable sites for deuteration or fluorination .
Q. How does the oxazolo-pyridine core compare to thiazolo-pyridine in structure-activity relationships (SAR)?
Methodological Challenges
Q. What experimental designs mitigate side reactions during functionalization of the oxazolo-pyridine core?
- Protecting groups : Use Boc or Cbz groups to shield reactive amines during substitution .
- Regioselective catalysis : Pd-mediated cross-coupling targets specific positions (e.g., Suzuki-Miyaura for C2 modifications ).
- In situ monitoring : ReactIR or HPLC tracks intermediates to optimize reaction halts .
Q. How can computational methods guide the design of this compound derivatives?
- Docking studies : Identify binding poses with targets like histamine H₃ receptors (Ki < 10 nM for benzyl derivatives ).
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 in thrombin inhibition ).
- MD simulations : Predict conformational stability in aqueous vs. lipid membranes .
Data Interpretation
Q. Why do some studies report conflicting cytotoxicity data for oxazolo-pyridine derivatives?
Variations arise from:
- Cell line specificity : Breast cancer (MCF-7) may show higher sensitivity than lung (A549) due to transporter expression .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation to confirm mechanisms .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate accurate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
